Home > Products > Screening Compounds P144252 > 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one - 2481084-21-1

2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Catalog Number: EVT-6332054
CAS Number: 2481084-21-1
Molecular Formula: C13H14BrN3O
Molecular Weight: 308.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Palbociclib)

Compound Description: Palbociclib is a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for treating metastatic breast cancer. [, , ] It demonstrates potent antitumor activity by inhibiting CDK4/6, thereby blocking cell cycle progression. [, ]

Relevance: Palbociclib shares a core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one. Both compounds possess an 8-cyclopentyl and 5-methyl substituent. The key difference lies in the substituent at the 2-position and the presence of a 6-acetyl group in Palbociclib. These modifications contribute to Palbociclib's enhanced potency and selectivity as a CDK4/6 inhibitor. [, ]

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

Compound Description: CKIA is a small molecule inhibitor of CDK4. [, ] It exhibits anti-proliferative effects on tumor cells by inhibiting the CDK4/pRb/E2F pathway. [, ] Radiolabeled [¹²⁴I]CKIA shows potential as a positron emission tomography imaging probe for tumors. [, ]

Relevance: Structurally, CKIA is closely related to 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one, sharing the core pyrido[2,3-d]-pyrimidin-7-one scaffold. Both possess an 8-cyclopentyl and 5-methyl substituent. The main differences lie in the halogen at the 6-position (iodine in CKIA, bromine in the target compound) and the substitution at the 2-position (a piperazinyl-phenylamino group in CKIA). [, ]

8-Cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

Compound Description: CKIB is another small molecule CDK4 inhibitor, structurally similar to CKIA. [, ] It displays comparable anti-proliferative effects on tumor cells through CDK4/pRb/E2F pathway inhibition. [, ] Like CKIA, radiolabeled [¹²⁴I]CKIB holds potential as a tumor imaging agent. [, ]

Relevance: CKIB closely resembles 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one, featuring the same core pyrido[2,3-d]pyrimidin-7-one structure, 8-cyclopentyl, and 5-methyl substituents. The primary differences are the 6-position halogen (iodine in CKIB) and the 2-position substitution (a piperazinyl-pyridin-2-yl-amino group in CKIB). [, ]

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl) pyridin-2-yl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Impurity A)

Compound Description: This compound is identified as a process-related impurity of Palbociclib. [] Its formation is attributed to incomplete acylation during Palbociclib synthesis. []

Relevance: This impurity shares a high degree of structural similarity with both Palbociclib and 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one. It retains the core pyrido[2,3-d]pyrimidin-7(8H)-one ring system, the 8-cyclopentyl, 5-methyl, and 2-(5-(piperazin-1-yl)pyridin-2-ylamino) substituents. The key difference lies in the absence of the 6-acetyl group found in Palbociclib. This structural similarity highlights its potential formation during the synthesis of compounds with the same core structure. []

8-Cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one (Impurity B)

Compound Description: This compound is another process-related impurity identified during Palbociclib synthesis. [] It likely arises from incomplete hydrogenation of a vinyl intermediate during Palbociclib production. []

Relevance: This impurity exhibits significant structural similarity to 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one, featuring the shared pyrido[2,3-d]pyrimidin-7(8H)-one core, 8-cyclopentyl, and 5-methyl groups. The key distinction lies in the 6-vinyl substituent and the 2-(5-(piperazin-1-yl)pyridine-2-yl)amino group present in this impurity. This similarity further emphasizes the importance of controlled reaction conditions during synthesis to minimize the formation of undesired byproducts. []

6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one (New Compound)

Compound Description: This novel compound is identified as a process-related impurity of Palbociclib. [] It likely forms due to incomplete deprotection of a Boc-protected piperazine intermediate during Palbociclib synthesis. []

Relevance: This compound exhibits a high degree of structural similarity to both Palbociclib and 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one, sharing the pyrido[2,3-d]pyrimidin-7(8H)-one core structure, the 8-cyclopentyl, 5-methyl, and 6-acetyl groups. The key difference lies in the presence of a Boc-protecting group on the piperazine nitrogen at the 2-position. This structural similarity further highlights the challenges in achieving high purity during the synthesis of complex molecules like Palbociclib. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one (New Compound)

Compound Description: This novel compound, also identified as a Palbociclib impurity, [] likely forms due to the use of a regioisomeric starting material during synthesis. []

Relevance: This compound shares the same core structure and substituents as Palbociclib and is closely related to 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one. The main difference lies in the position of the piperazine nitrogen on the pyridine ring, highlighting the importance of regiochemical control during synthesis to obtain the desired product selectively. []

Properties

CAS Number

2481084-21-1

Product Name

2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H14BrN3O

Molecular Weight

308.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.